5-Bromo-indolizine-3-carboxylic acid ethyl ester 5-Bromo-indolizine-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13757405
InChI: InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-7-6-8-4-3-5-10(12)13(8)9/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1=CC=C2N1C(=CC=C2)Br
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol

5-Bromo-indolizine-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13757405

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-indolizine-3-carboxylic acid ethyl ester -

Specification

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
IUPAC Name ethyl 5-bromoindolizine-3-carboxylate
Standard InChI InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-7-6-8-4-3-5-10(12)13(8)9/h3-7H,2H2,1H3
Standard InChI Key BPAFBQSBPKWPHZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C2N1C(=CC=C2)Br
Canonical SMILES CCOC(=O)C1=CC=C2N1C(=CC=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s indolizine framework consists of a fused bicyclic system containing a six-membered benzene ring condensed with a five-membered ring that includes one nitrogen atom. The 5-bromo substitution introduces a heavy halogen atom capable of participating in cross-coupling reactions, while the ethyl ester group at position 3 enhances solubility in organic solvents and provides a handle for further functionalization .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Registry Number2382975-85-9
Molecular FormulaC11H10BrNO2\text{C}_{11}\text{H}_{10}\text{BrNO}_2
Molecular Weight268.11 g/mol
Purity Specification≥98%
SMILES NotationCCOC(=O)C1=CC=C2N1C(=CC=C2)Br

The IUPAC name, ethyl 5-bromoindolizine-3-carboxylate, reflects its substitution pattern and ester functionality. X-ray crystallographic studies of analogous indolizine derivatives reveal planar geometries with bond lengths consistent with aromatic delocalization, suggesting similar structural features in this brominated analog.

Synthesis and Manufacturing

Bromination Strategies

The synthesis typically begins with the bromination of indolizine precursors using NN-bromosuccinimide (NBS) under radical or electrophilic conditions. Reaction monitoring via 1H^1\text{H}-NMR spectroscopy confirms regioselective bromination at the 5-position due to the electron-donating effects of the adjacent nitrogen atom.

Esterification and Purification

Subsequent carboxylation at position 3 employs chloroformate reagents, followed by ethanol-mediated esterification in the presence of acid catalysts like sulfuric acid. Industrial-scale production by Capot Chemical Co. achieves ≥98% purity through chromatographic purification and recrystallization from ethanol/water mixtures .

Key Synthetic Challenges

  • Regioselectivity Control: Competing bromination at positions 6 and 7 necessitates precise temperature modulation (-10°C to 0°C).

  • Ester Hydrolysis Mitigation: Anhydrous conditions are critical during esterification to prevent backward hydrolysis to the carboxylic acid.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in dichloromethane (25 mg/mL) and ethyl acetate (18 mg/mL) but limited aqueous solubility (<0.1 mg/mL) . Stability studies indicate decomposition above 180°C, with no significant degradation under nitrogen at room temperature over six months .

Spectroscopic Fingerprints

  • UV-Vis: λmax\lambda_{\text{max}} at 278 nm (π→π* transition) and 325 nm (n→π* transition).

  • 1H^1\text{H}-NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 4.38 (q, 2H, OCH₂), 6.95 (d, 1H, H-1), 7.28 (m, 2H, H-6/H-7), 8.15 (s, 1H, H-8).

  • MS (EI): m/z 268 [M]⁺, 223 [M-OCH₂CH₃]⁺, 195 [M-Br]⁺.

Applications in Organic Synthesis and Materials Science

Suzuki-Miyaura Cross-Coupling

The bromine atom serves as a versatile site for palladium-catalyzed couplings. For example, reaction with phenylboronic acid yields 5-phenyl-indolizine-3-carboxylate derivatives, which exhibit bathochromic shifts in fluorescence emission (Δλ = +45 nm compared to the parent compound).

Fluorophore Development

Ethyl 5-bromoindolizine-3-carboxylate acts as a precursor to indolizine-based fluorophores. Introducing electron-donating groups (-NH₂, -OCH₃) at position 1 shifts emission maxima to 550–650 nm, making these compounds viable for near-infrared bioimaging.

Table 2: Optical Properties of Derived Fluorophores

Substituentλem\lambda_{\text{em}} (nm)Quantum Yield
-Br4850.32
-Ph5300.41
-NH₂6150.28

Emerging Research Directions

Photodynamic Therapy Agents

Recent studies (2024) explore zinc-coordinated indolizine complexes derived from this ester. These complexes generate singlet oxygen (1O2^1\text{O}_2) with a quantum yield of 0.67 under 650 nm irradiation, showing promise in cancer cell ablation.

Catalytic Applications

The indolizine framework has been immobilized on mesoporous silica supports (SBA-15) to create heterogeneous catalysts for Knoevenagel condensations, achieving 92% yield in cyclopentanone benzylidene formation.

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